molecular formula C19H23BrN2O3 B5986452 2-bromo-6-methoxy-4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}phenol

2-bromo-6-methoxy-4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}phenol

Cat. No. B5986452
M. Wt: 407.3 g/mol
InChI Key: IRWSQXFJADLKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-6-methoxy-4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}phenol is a compound that has been studied for its potential use in scientific research. This compound is also known by its chemical name, BRL-15572. It is a selective antagonist of the 5-HT1D receptor, which plays a role in the regulation of serotonin levels in the brain. The purpose of

Mechanism of Action

BRL-15572 is a selective antagonist of the 5-HT1D receptor. This receptor plays a role in the regulation of serotonin levels in the brain. By blocking this receptor, BRL-15572 can affect the levels of serotonin in the brain. This can lead to changes in mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have potential as a treatment for migraine headaches. In addition, BRL-15572 has been shown to affect the levels of serotonin in the brain. This can lead to changes in mood, anxiety, and other physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using BRL-15572 in lab experiments is that it is a selective antagonist of the 5-HT1D receptor. This makes it a useful tool for studying the role of this receptor in the regulation of serotonin levels in the brain. One limitation of using BRL-15572 in lab experiments is that it has not been extensively studied in humans. Therefore, its effects on human physiology are not well understood.

Future Directions

There are several future directions for research on BRL-15572. One direction is to study its potential use in the treatment of migraine headaches. Another direction is to study its effects on human physiology. In addition, further research is needed to fully understand the mechanism of action of BRL-15572 and its potential use as a tool for studying the role of the 5-HT1D receptor in the regulation of serotonin levels in the brain.

Synthesis Methods

The synthesis of BRL-15572 involves several steps. The first step is the reaction of 3-methoxyphenylpiperazine with 4-bromo-2-methoxyphenol. This reaction produces 2-bromo-4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}phenol. The second step involves the reaction of this compound with formaldehyde and sodium cyanoborohydride. This reaction produces the final product, 2-bromo-6-methoxy-4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}phenol.

Scientific Research Applications

BRL-15572 has been studied for its potential use in scientific research. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of migraine headaches. In addition, BRL-15572 has been shown to have potential as a tool for studying the role of the 5-HT1D receptor in the regulation of serotonin levels in the brain.

properties

IUPAC Name

2-bromo-6-methoxy-4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O3/c1-24-16-5-3-4-15(12-16)22-8-6-21(7-9-22)13-14-10-17(20)19(23)18(11-14)25-2/h3-5,10-12,23H,6-9,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWSQXFJADLKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC(=C(C(=C3)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.